molecular formula C14H22ClNOS B12748215 2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(+-)- CAS No. 119558-29-1

2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(+-)-

Cat. No.: B12748215
CAS No.: 119558-29-1
M. Wt: 287.8 g/mol
InChI Key: YJVJKMWQSWVVFZ-LMRHVHIWSA-N
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Description

2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(±)- is a complex organic compound with a unique structure It is a sulfur-containing heterocyclic compound, which makes it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(±)- typically involves the reaction of tetrahydrothiopyran-4-one with dimethylamine and a phenyl group under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(±)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiopyran-4-ol: A related compound with a similar sulfur-containing heterocyclic structure.

    Tetrahydro-2H-thiopyran-4-amine: Another similar compound with an amine group instead of the dimethylamino group.

    Tetrahydro-2H-thiopyran-4-yl 3,5-dinitrobenzoate: A derivative with a dinitrobenzoate group.

Uniqueness

2H-Thipyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-phenyl-, hydrochloride, trans-(±)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

119558-29-1

Molecular Formula

C14H22ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

(3R,4S)-3-[(dimethylamino)methyl]-4-phenylthian-4-ol;hydrochloride

InChI

InChI=1S/C14H21NOS.ClH/c1-15(2)10-13-11-17-9-8-14(13,16)12-6-4-3-5-7-12;/h3-7,13,16H,8-11H2,1-2H3;1H/t13-,14+;/m0./s1

InChI Key

YJVJKMWQSWVVFZ-LMRHVHIWSA-N

Isomeric SMILES

CN(C)C[C@H]1CSCC[C@]1(C2=CC=CC=C2)O.Cl

Canonical SMILES

CN(C)CC1CSCCC1(C2=CC=CC=C2)O.Cl

Origin of Product

United States

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